molecular formula C12H10Cl2N2 B8505022 3',6'-Dichloro-3,5-dimethyl-2,2'-bipyridine

3',6'-Dichloro-3,5-dimethyl-2,2'-bipyridine

Cat. No. B8505022
M. Wt: 253.12 g/mol
InChI Key: MOUVLPBVMUUIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056865B2

Procedure details

A mixture of 6′-chloro-3,5-dimethyl-2,2′-bipyridine (300 mg, 1.37 mmol), NCS (202 mg, 1.51 mmol), and Pd(OAc)2 (31.4 mg, 0.137 mmol) in AcOH (9.15 mL) was heated to 120° C. in a sealed microwave vial using an oil bath. After 20 h, the reaction was removed from heat and concentrated. Took up the residue in EtOAc, filtered off the solid through a glass fiber filter, and washed with 1:1 EtOAc/heptane. The filtrate was concentrated and purified on Biotage 25S column, eluting with 0-25% EtOAc/heptane to get 240 mg (69%) of the title compound as an off-white solid. m/z (APCI+) for C12H10N2Cl2 253.00 (M+H)+. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.33 (s, 1 H) 8.16 (d, J=8.59 Hz, 1 H) 7.66 (d, J=8.59 Hz, 1 H) 7.61 (s, 1 H) 2.34 (s, 3 H) 2.08 (s, 3 H).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
202 mg
Type
reactant
Reaction Step One
Name
Quantity
9.15 mL
Type
solvent
Reaction Step One
Quantity
31.4 mg
Type
catalyst
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8]2[C:13]([CH3:14])=[CH:12][C:11]([CH3:15])=[CH:10][N:9]=2)[CH:5]=[CH:4][CH:3]=1.C1C(=O)N([Cl:23])C(=O)C1>CC(O)=O.CC([O-])=O.CC([O-])=O.[Pd+2]>[Cl:23][C:5]1[C:6]([C:8]2[C:13]([CH3:14])=[CH:12][C:11]([CH3:15])=[CH:10][N:9]=2)=[N:7][C:2]([Cl:1])=[CH:3][CH:4]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
ClC1=CC=CC(=N1)C1=NC=C(C=C1C)C
Name
Quantity
202 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl
Name
Quantity
9.15 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
31.4 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was removed
TEMPERATURE
Type
TEMPERATURE
Details
from heat
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
Took up the residue in EtOAc, filtered off the solid through a glass fiber
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed with 1:1 EtOAc/heptane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified on Biotage 25S column
WASH
Type
WASH
Details
eluting with 0-25% EtOAc/heptane

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC=1C(=NC(=CC1)Cl)C1=NC=C(C=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.